Pantoyltaurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

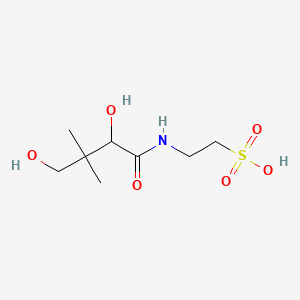

Pantoyltaurine is a sulfonic acid derivative of pantothenic acid, which is also known as vitamin B5. It is characterized by its structural composition, comprising the pantoic acid moiety linked to taurine, an amino sulfonic acid. The compound has garnered attention due to its potential biological activities and applications in various fields, particularly in microbiology and pharmacology.

Additionally, pantoyltaurine can undergo various synthetic transformations to produce analogs with altered biological properties. These reactions are often catalyzed by acids or bases, leading to the formation of different derivatives that may exhibit enhanced or modified biological activities .

Pantoyltaurine has demonstrated notable biological activities, particularly its antimicrobial properties. It has been shown to inhibit the growth of various lactic acid bacteria, including Lactobacillus arabinosus, Streptococcus lactis, and Leuconostoc species . The mechanism of action appears to involve the inhibition of pantothenic acid utilization, which is crucial for the growth of these microorganisms.

Moreover, studies suggest that pantoyltaurine may also exhibit anticonvulsant properties, although further research is needed to elucidate its full pharmacological profile . Its role in modulating metabolic pathways related to coenzyme A biosynthesis highlights its potential as a therapeutic agent against microbial infections.

The synthesis of pantoyltaurine typically involves the condensation of pantoic acid with taurine. This can be achieved through various methods:

- Direct Condensation: Pantoic acid can be reacted with taurine under acidic conditions to form pantoyltaurine.

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of amide bonds can lead to more efficient synthesis with higher specificity.

- Chemical Modifications: Existing derivatives of pantothenic acid can be chemically modified to yield pantoyltaurine through selective reactions .

These methods allow for the production of pantoyltaurine with varying degrees of purity and yield depending on the conditions employed.

Pantoyltaurine has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial properties, it is being investigated as a potential therapeutic agent against bacterial infections.

- Biochemistry: It serves as a valuable tool in studies related to coenzyme A biosynthesis and metabolic regulation.

- Agriculture: Its antimicrobial properties may be harnessed for developing biopesticides or growth stimulants for crops.

Research indicates that pantoyltaurine interacts with various biochemical pathways involved in microbial metabolism. For instance, it inhibits enzymes responsible for the utilization of pantothenic acid in bacteria, thereby affecting their growth and survival . Additionally, studies have explored its interactions with other compounds that influence similar metabolic pathways, providing insights into its potential synergistic effects when combined with other antimicrobial agents.

Several compounds share structural or functional similarities with pantoyltaurine. Here are a few notable examples:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Pantothenic Acid | Precursor | Essential for Coenzyme A biosynthesis | Naturally occurring vitamin |

| Pantoic Acid | Structural derivative | Antimicrobial properties | Hydrolyzed form of pantothenic acid |

| Taurine | Amino sulfonic acid | Neuroprotective effects | Naturally occurring in animal tissues |

| N-Pantothenylcysteine | Structural analog | Growth stimulatory | Involved in cysteine metabolism |

Pantoyltaurine's uniqueness lies in its dual functionality as both a derivative of pantothenic acid and a sulfonic acid compound, which may confer distinct biological properties not found in its analogs.

Pantothenate Biosynthesis Network Context

Pantoyltaurine, also known as sulfopantothenic acid or thiopanic acid, represents a structural analogue of pantothenic acid in which the carboxyl group is replaced by a sulfonic acid group [1]. This compound is structurally analogous to pantothenic acid, with taurine replacing β-alanine in the molecular framework [1]. The molecular formula of pantoyltaurine is C8H17NO6S, with a molecular weight of 255.29 g/mol and CAS number 2545-84-8 [2] [3].

The pantothenate biosynthesis pathway provides the essential context for understanding pantoyltaurine's biological activity. In bacteria such as Escherichia coli, Salmonella typhimurium, and Corynebacterium glutamicum, pantothenate is synthesized from the amino acid aspartate and an intermediate in valine biosynthesis [4]. This biosynthetic network involves four key enzymatic steps that convert precursor molecules to pantothenate through a highly regulated process.

The first enzyme in this pathway is ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, which catalyzes the conversion of α-ketoisovalerate to α-ketopantoate using N5,N10-methylene tetrahydrofolate as a cofactor [4]. This enzyme forms a decameric complex with subunits in opposing pentameric rings held together by swapping of their C-terminal α-helices [4]. The enzyme exhibits end-product inhibition by ketopantoate, which helps regulate pantothenate production [4].

Following KPHMT, ketopantoate reductase (KPR), encoded by the panE gene, reduces α-ketopantoate to D-pantoate in a nicotinamide adenine dinucleotide phosphate-dependent reaction [4]. Simultaneously, aspartate decarboxylase (ADC), encoded by the panD gene, decarboxylates L-aspartate to produce β-alanine [4]. This enzyme is particularly significant as it represents a unique regulatory point in the pathway, requiring post-translational activation from a zymogen form [5].

The final step in pantothenate biosynthesis involves pantothenate synthetase (PS), encoded by the panC gene, which catalyzes the adenosine triphosphate-dependent condensation of D-pantoate with β-alanine to form pantothenate [4]. This reaction proceeds through formation of a pantoyl adenylate intermediate following the binding of adenosine triphosphate first, then D-pantoate, and the release of pyrophosphate [6].

Recent research has revealed that pantothenate biosynthesis is subject to sophisticated regulatory mechanisms. The PanDZ complex has been identified as a key regulatory component that controls the production of β-alanine in response to coenzyme A concentration [5]. This regulatory system represents a previously unobserved mode of metabolic regulation whereby a cofactor-utilizing protein negatively regulates the biosynthesis of the same cofactor [5].

Enzymatic Conversion Mechanisms In Vivo

The enzymatic conversion of pantoyltaurine within microbial systems involves its interaction with the coenzyme A biosynthesis pathway. Research has demonstrated that pantoyltaurine, despite its structural differences from pantothenic acid, can be accepted as a substrate by coenzyme A pathway enzymes [7]. This acceptance leads to the formation of active inhibitors that exert antimicrobial effects through multiple mechanisms.

The coenzyme A biosynthesis pathway consists of five enzymatic steps that convert pantothenic acid to coenzyme A [8]. The first step involves pantothenate kinase (PanK), which phosphorylates pantothenate to form 4′-phosphopantothenate [8]. This enzyme represents the primary regulatory point in the pathway and is subject to feedback inhibition by coenzyme A and its thioesters [8].

When pantoyltaurine enters this pathway, it competes with natural pantothenic acid for binding to pantothenate kinase. Studies have shown that the three distinct types of bacterial pantothenate kinases (PanKI, PanKII, and PanKIII) respond differently to pantoyltaurine and related compounds [9]. The promiscuous PanKI enzymes can accept pantoyltaurine as a substrate, while the highly selective PanKIII enzymes are resistant to its inhibitory effects [9].

Following phosphorylation, 4′-phosphopantothenoylcysteine synthetase (PPCS) catalyzes the nucleotide-dependent ligation between 4′-phosphopantothenate and cysteine to generate 4′-phosphopantothenoylcysteine [8]. This reaction is followed by decarboxylation catalyzed by 4′-phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4′-phosphopantetheine [8].

The subsequent steps involve 4′-phosphopantetheine adenylyltransferase (PPAT), which transfers the adenosine monophosphate moiety of adenosine triphosphate to form dephospho-coenzyme A, and dephospho-coenzyme A kinase (DPCK), which phosphorylates dephospho-coenzyme A to generate the final coenzyme A product [8].

Research has revealed that pantoyltaurine and similar antimetabolites can be fully transformed by PanK, PPAT, and DPCK into coenzyme A antimetabolites that lack the crucial thiol group required for normal coenzyme A function [7]. This transformation results in the formation of non-functional coenzyme A analogues that cannot participate in essential acyl-group carrying reactions.

The enzymatic conversion of pantoyltaurine also involves interactions with the broader metabolic network. Manometric studies have demonstrated that pantoyltaurine is oxidized to approximately 50% completion by bacterial cells through a process of oxidative assimilation [10]. This oxidation process involves the metabolism of the pantoyl moiety while the taurine component remains largely unaltered [10].

Antimetabolite Activity in Microbial Systems

Pantoyltaurine exhibits significant antimetabolite activity against various microbial systems through its interference with pantothenic acid utilization. The compound has been shown to inhibit the growth of lactic acid bacteria, including Lactobacillus arabinosus, Streptococcus lactis, and Leuconostoc species . This inhibitory activity results from its ability to compete with pantothenic acid for essential enzymatic processes involved in coenzyme A biosynthesis.

The antimetabolite mechanism of pantoyltaurine involves multiple levels of metabolic disruption. First, it competes with natural precursors of coenzyme A during biosynthesis, thereby reducing the rate of coenzyme A formation [7]. Second, it leads to the build-up of pathway intermediates that could allosterically inhibit the pathway enzymes through feedback mechanisms [7]. Third, it acts as a feedback inhibitor by mimicking natural pathway intermediates [7].

Research has demonstrated that pantoyltaurine exhibits a competitive type of inhibition with pantothenic acid in bacterial growth assays [10]. When substituted for pantothenic acid, pantoyltaurine can support bacterial growth but to a lesser extent than the natural substrate [10]. This reduced growth-supporting capacity reflects the compound's dual role as both a weak substrate and an inhibitor of the pantothenic acid utilization pathway.

The antimetabolite activity of pantoyltaurine has been studied in various microbial systems. In studies with pantothenate-utilizing bacteria, pantoyltaurine was found to be oxidized to some extent, but the taurine component was not metabolized, indicating that taurine may interfere with the metabolism of pantoic acid [10]. This interference contributes to the compound's overall antimicrobial effect.

Comparative studies have shown that pantoyltaurine is more active as an antimetabolite than other pantothenic acid analogues such as dl-N-pantoyl-n-butylamine [10]. The superior activity of pantoyltaurine is attributed to its closer structural similarity to pantothenic acid and its ability to be processed by cellular enzymes while maintaining inhibitory properties.

The antimetabolite activity of pantoyltaurine extends beyond simple competitive inhibition. The compound has been shown to affect multiple biosynthetic pathways beyond coenzyme A synthesis. Research has demonstrated that pantoyltaurine treatment can result in widespread effects on sulfur assimilation, aromatic amino acid biosynthesis, and nucleic acid biosynthesis [12]. These broader effects suggest that pantoyltaurine imposes substantial disruption of key metabolic networks in pathogenic microbes.

The formation of false products represents another important aspect of pantoyltaurine's antimetabolite activity. Studies have shown that structural analogues of pantothenic acid can lead to the formation of false products when processed by coenzyme A biosynthesis enzymes [12]. These false products accumulate in cells and further disrupt normal metabolic processes.

| Compound | Target Microorganisms | Mechanism of Action | Inhibitory Concentration |

|---|---|---|---|

| Pantoyltaurine | Lactic acid bacteria, Streptococci | Pantothenic acid utilization inhibition | Growth inhibition (qualitative) |

| N-pentylpantothenamide | Escherichia coli | Coenzyme A antimetabolite formation | 2 μM |

| N-heptylpantothenamide | Multiple bacteria | Coenzyme A antimetabolite formation | Variable by organism |

| CJ-15,801 | Fungi | PPCS inhibition after phosphorylation | Antifungal activity |

The selectivity of pantoyltaurine's antimetabolite activity is an important consideration for its potential therapeutic applications. The compound shows particular activity against bacteria that require exogenous pantothenic acid for growth, such as certain streptococci and lactic acid bacteria [13]. This selectivity reflects the compound's mechanism of action, which depends on competition with pantothenic acid uptake and utilization.

Recent studies have also revealed that pantoyltaurine and related compounds can affect the regulation of coenzyme A biosynthesis through interactions with regulatory proteins. The PanDZ complex, which regulates pantothenate biosynthesis in response to coenzyme A levels, may be affected by pantoyltaurine treatment, leading to further disruption of metabolic homeostasis [5].

The antimetabolite activity of pantoyltaurine has implications for understanding microbial metabolism and developing new antimicrobial strategies. The compound's ability to disrupt multiple metabolic pathways simultaneously makes it a valuable tool for studying bacterial physiology and identifying potential targets for drug development [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

68964-17-0 (unspecified hydrochloride salt)

Other CAS

68964-17-0

Wikipedia

Dates

2: Beinlich CJ, Naumovitz RD, Song WO, Neely JR. Myocardial metabolism of pantothenic acid in chronically diabetic rats. J Mol Cell Cardiol. 1990 Mar;22(3):323-32. PubMed PMID: 2141362.

3: Sanchez G, Dusanic DG. The effects of pantothenic acid, pantoyltaurine, salicylate and related compounds on the in vitro and in vivo growth of Trypanosoma lewisi. Comp Biochem Physiol. 1968 Dec;27(3):647-58. PubMed PMID: 5710274.

4: ZUNIN C. [Effect of antivitamins on the growth of embryos; teratogenic properties of aminopterin and of pantoyltaurine]. Clin Pediatr (Bologna). 1955 Nov;37(11):858-72. Italian. PubMed PMID: 13304960.

5: MANFREDI E, PIERSIMONI P. [Experimental research on the effects of methylandrostenediol, of p-hydroxypropiophenone, and of pantoyltaurine in various combinations; preliminary note]. Farmaco Sci. 1955;10(2):83-5. Italian. PubMed PMID: 14380289.

6: ZUNIN C, BORRONE C. [Embryo pathology caused by pantothenic acid deficiency; effect of pantoyltaurine, an antagonist of pantothenic acid]. Acta Vitaminol. 1954 Dec;8(6):263-8. Italian. PubMed PMID: 14361206.

7: WINTERBOTTOM R, CLAPP JW, et al. Studies in chemotherapy; amides of pantoyltaurine. J Am Chem Soc. 1947 Jun;69(6):1393-1401. PubMed PMID: 20249726.

8: MEAD JF, RAPPORT MM, et al. The synthesis of potential antimalarials; derivatives of pantoyltaurine. J Biol Chem. 1946 May;163:465-73. PubMed PMID: 21024916.

9: STANSLY PG, ALVERSON CM. Antagonism of salicylate by pantoyltaurine. Science. 1946 Mar 29;103(2674):398. PubMed PMID: 21017967.

10: Stansly PG, Alverson CM. Antagonism of Salicylate by Pantoyltaurine. Science. 1946 Mar 29;103(2674):398-9. PubMed PMID: 17832284.

11: McILWAIN H. Biochemical characterization of actions of chemotherapeutic agents: lack of gross displacement of pantothenate and p-aminobenzoate from micro-organisms, by pantoyltaurine and sulphanilamide. Biochem J. 1945;39(4):329-34. PubMed PMID: 21009594.

12: McILWAIN H. Biochemical characterization of the actions of chemotherapeutic agents; time-relationships between metabolic and growth inhibitions by pantoyltaurine. Biochem J. 1945;39(3):279-84. PubMed PMID: 21003426.

13: McIlwain H. Biochemical characterization of actions of chemotherapeutic agents: 5. Lack of gross displacement of pantothenate and p-aminobenzoate from micro-organisms, by pantoyltaurine and sulphanilamide. Biochem J. 1945;39(4):329-34. PubMed PMID: 16747915; PubMed Central PMCID: PMC1258238.

14: McIlwain H. Biochemical characterization of the actions of chemotherapeutic agents: 4. Time-relationships between metabolic and growth inhibitions by pantoyltaurine. Biochem J. 1945;39(3):279-84. PubMed PMID: 16747903; PubMed Central PMCID: PMC1258222.

15: McIlwain H, Hughes DE. Biochemical characterization of the actions of chemotherapeutic agents: 2. A reaction of haemolytic streptococci, involving pantothenate-usage, inhibited by pantoyltaurine, and associated with carbohydrate metabolism. Biochem J. 1944;38(2):187-95. PubMed PMID: 16747773; PubMed Central PMCID: PMC1258058.

16: McIlwain H. Biochemical characterization of the actions of chemotherapeutic agents: 1. Measurement of growth of streptococcal cultures through their gaseous metabolism, and the effects of pantothenate and pantoyltaurine upon the metabolism and growth. Biochem J. 1944;38(1):97-105. PubMed PMID: 16747756; PubMed Central PMCID: PMC1258031.

17: Snell EE, Chan L, Spiridanoff S, Way EL, Leake CD. PRODUCTION OF PANTOTHENIC ACID DEFICIENCY IN MICE WITH PANTOYLTAURINE. Science. 1943 Feb 12;97(2511):168. PubMed PMID: 17757846.